SU9516 CDK2 vs. CDK4 Selectivity: Direct Quantitative Comparison
SU9516 exhibits 9-fold greater selectivity for CDK2 over CDK4 . This is quantified by a CDK2 IC50 of 22 nM compared to a CDK4 IC50 of 200 nM [1]. In contrast, the CDK4/6-specific inhibitor Palbociclib shows no inhibition of CDK2 (IC50 >5 µM) [2], demonstrating a fundamentally different selectivity profile.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | CDK2: 22 nM; CDK4: 200 nM |
| Comparator Or Baseline | Palbociclib: CDK2 IC50 >5 µM; CDK4 IC50: 11 nM |
| Quantified Difference | SU9516: 9-fold selective for CDK2 vs. CDK4. Palbociclib: >450-fold selective for CDK4 vs. CDK2. |
| Conditions | Biochemical kinase activity assays using recombinant proteins. |
Why This Matters
This difference dictates that SU9516 is the appropriate tool for investigating CDK2-dependent pathways, while Palbociclib is unsuitable for this purpose.
- [1] Moshinsky DJ, et al. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2. Biochem Biophys Res Commun. 2003;310(3):1026-31. View Source
- [2] MedChemExpress. Palbociclib (PD-0332991) product page. View Source
